molecular formula C7H12N4 B13101093 (5-Methylpyrazine-2,3-diyl)dimethanamine

(5-Methylpyrazine-2,3-diyl)dimethanamine

Cat. No.: B13101093
M. Wt: 152.20 g/mol
InChI Key: UXNABIZWBVGMPU-UHFFFAOYSA-N
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Description

(5-Methylpyrazine-2,3-diyl)dimethanamine is a heterocyclic aromatic compound with the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrazine-2,3-diyl)dimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, amine derivatives, and substituted pyrazines .

Scientific Research Applications

(5-Methylpyrazine-2,3-diyl)dimethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methylpyrazine-2,3-diyl)dimethanamine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylpyrazine-2,3-diyl)dimethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

[3-(aminomethyl)-5-methylpyrazin-2-yl]methanamine

InChI

InChI=1S/C7H12N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,2-3,8-9H2,1H3

InChI Key

UXNABIZWBVGMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)CN)CN

Origin of Product

United States

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